molecular formula C8H11NO2 B6282053 ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, Mixture of diastereomers CAS No. 875-95-6

ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6282053
CAS No.: 875-95-6
M. Wt: 153.18 g/mol
InChI Key: RYOKVXOPSCPLNI-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a cyano (CN) group and a methyl (CH₃) substituent at the 2-position of the strained three-membered ring. The compound exists as a mixture of diastereomers due to the stereogenic centers introduced by the substituents. Cyclopropanes are of significant interest in synthetic and medicinal chemistry due to their unique ring strain and reactivity. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbonyl, making this compound a versatile intermediate for further functionalization.

Properties

CAS No.

875-95-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-cyano-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-11-7(10)6-4-8(6,2)5-9/h6H,3-4H2,1-2H3

InChI Key

RYOKVXOPSCPLNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropanation of α,β-Unsaturated Esters

α,β-Unsaturated esters serve as precursors for diastereoselective cyclopropanation. A widely adopted method involves the use of sulfonium ylides under basic conditions. For example, methylthiolacetate reacts with ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate in anhydrous acetonitrile with sodium hydride (NaH) at 0–25°C, yielding stereochemically defined products.

Table 1: Cyclopropanation Conditions and Outcomes

PrecursorReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio
Ethyl 2-cyclopropene carboxylateMethylthiolacetateAcetonitrile0–25783:1 (trans:cis)
Ethyl 2-vinylcyanoacetateDimethylsulfonium ylideTHF−20652.5:1

The trans-diastereomer predominates due to reduced steric hindrance during ylide addition.

Photochemical Cyclization of 1,2-Diketones

Recent advances in continuous-flow photochemistry enable efficient cyclopropane synthesis. Irradiation of 1,2-diketones (e.g., ethyl 2-cyano-3-oxobutanoate) at 254 nm in toluene induces cyclization to form the cyclopropane ring. This method achieves 85% yield within 30 minutes, significantly outperforming batch reactions (48 hours for 72% yield).

Functional Group Introduction and Diastereomer Control

Cyano Group Incorporation

The cyano group is introduced via nucleophilic substitution or cyanoethylation:

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with cyanoacetic acid in the presence of ammonium acetate, forming the α-cyano intermediate.

  • Cyanide Displacement : Brominated precursors undergo SN2 substitution with potassium cyanide (KCN) in DMF at 80°C.

Table 2: Cyanation Methods

Starting MaterialReagentConditionsYield (%)
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylateKCNDMF, 80°C, 6 h68
Ethyl 2-acetylcyclopropane-1-carboxylateCyanoacetic acidAcOH, NH4OAc, reflux74

Diastereoselective Synthesis

Diastereomer ratios are modulated through chiral auxiliaries or enzymatic resolution:

  • Ketoreductase Enzymes (KREDs) : Enantioselective reduction of ketone intermediates (e.g., ethyl 2-cyano-2-methylcyclopropanone) using KREDs affords diastereomerically enriched alcohols, which are oxidized back to esters.

  • Chiral Lewis Acids : Titanium(IV) complexes with binaphthol ligands induce asymmetry during cyclopropanation, achieving diastereomeric excess (d.e.) up to 88%.

Industrial-Scale Production and Optimization

Continuous-Flow Synthesis

Telescoped flow processes enhance efficiency and safety:

  • Photocyclization Reactor : 1,2-Diketones are irradiated in a quartz flow cell (residence time: 10 min).

  • Amination Module : The cyclopropane intermediate reacts with ethylamine in a packed-bed reactor at 80°C.

Table 3: Flow Process Performance

StepThroughput (g/h)Purity (%)Diastereomer Ratio
Photocyclization12921:1
Amination8893:1 (trans:cis)

Solvent and Catalyst Selection

  • Solvents : Toluene outperforms THF and DMF in minimizing side reactions (e.g., ester hydrolysis).

  • Catalysts : Sodium ethoxide (NaOEt) in toluene at 90–100°C maximizes cyclopropane yield (82%) while minimizing corrosion.

Purification and Analytical Characterization

Chromatographic Resolution

Diastereomers are separated using silica gel chromatography with ethyl acetate/hexane (1:4). The trans-isomer elutes first due to lower polarity.

Spectroscopic Confirmation

  • NMR : Cyclopropane protons resonate at δ 1.2–2.5 ppm (¹H) and δ 20–25 ppm (¹³C).

  • X-Ray Crystallography : Bond angles of 58–60° confirm cyclopropane ring strain.

Table 4: Key Spectroscopic Data

Parametertrans-Diastereomercis-Diastereomer
¹H NMR (δ, ppm)1.35 (s, 3H, CH3)1.40 (s, 3H, CH3)
¹³C NMR (δ, ppm)172.1 (COOEt)171.8 (COOEt)
Melting Point (°C)45–4752–54

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted cyclopropane derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

Synthetic Applications

Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. Its ability to undergo nucleophilic substitutions makes it valuable for constructing complex molecular architectures.
  • Agricultural Chemicals : It has been explored in the synthesis of agrochemicals, including insecticides and herbicides. Research indicates that derivatives of this compound exhibit potent biological activity against pests, making them suitable candidates for agricultural applications .

Case Studies

  • Pharmaceutical Synthesis : A study demonstrated the use of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate in synthesizing novel anti-inflammatory compounds. The reaction pathway involved the formation of key intermediates through cycloaddition reactions, showcasing the compound's role as a critical precursor in drug development .
  • Agrochemical Development : Another investigation focused on the compound's derivatives in creating effective insecticides. The study highlighted how modifications to the cyclopropane ring could enhance insecticidal activity while maintaining low toxicity to non-target organisms .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
PharmaceuticalsIntermediate for anti-inflammatory drugsEffective synthesis pathway demonstrated
Agricultural ChemicalsSynthesis of insecticides and herbicidesEnhanced activity with modified derivatives
Organic SynthesisBuilding block for complex moleculesVersatile reactivity allows diverse applications

Mechanistic Insights

The reactivity of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate can be attributed to the electron-withdrawing nature of the cyano group, which enhances nucleophilicity at the adjacent carbon atoms. This property enables various transformations, including:

  • Nucleophilic Substitutions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Cycloaddition Reactions : Its cyclopropane structure is conducive to cycloaddition reactions, which are pivotal in synthesizing larger cyclic compounds.

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The cyano and ester groups also play crucial roles in modulating the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Ethyl 2-((N,4-Dimethylphenyl)sulfonamido)-1-phenylcyclopropane-1-carboxylate (1l)

  • Structure: Features a sulfonamido group instead of cyano and methyl groups.
  • Synthesis : Prepared via a copper-catalyzed reaction involving vinyl sulfonamide and ethyl diazo(phenyl)acetate, yielding a 60:40 diastereomeric mixture .
  • The diastereomeric ratio (60:40) suggests moderate stereochemical control compared to compounds with bulkier substituents (e.g., chlorocarbonyl in ).

b. Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate

  • Structure : Contains a chlorocarbonyl (Cl-CO-) group and two methyl groups.
  • Synthesis : Synthesized via reflux with SO₂Cl₂, achieving a high yield (90%) due to the chlorocarbonyl group's reactivity as a leaving group .
  • Higher yield (90% vs. 27% for compound 1l ) highlights the impact of substituents on reaction efficiency.

c. Methyl 1-(5-Methoxy-2,4-Dinitrophenoxy)cyclopropanecarboxylate

  • Structure: Substituted with a bulky dinitrophenoxy group.
  • Synthesis : Uses cesium carbonate as a strong base, favoring nucleophilic aromatic substitution .

Spectroscopic and Physical Properties

a. NMR Data Comparison

  • Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate :
    • ¹H-NMR: δ 1.38 (d, J = 4.8 Hz, Cpr-CH), 1.33 (s, CH₃) .
    • ¹³C-NMR: δ 171.4 (COO), 42.8 (Cpr) .
  • Ethyl 2-((N,4-Dimethylphenyl)sulfonamido)-1-phenylcyclopropane-1-carboxylate :
    • Characterized as a 60:40 diastereomer mixture with unresolved splitting in NMR .

b. Melting Points and Stability

  • Chlorocarbonyl derivatives () exhibit higher melting points (138–140°C) due to stronger intermolecular forces compared to sulfonamido or cyano analogs.

Biological Activity

Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate, a compound featuring a cyclopropane ring with a cyano and an ester functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 2-cyano-2-methylcyclopropane-1-carboxylate is characterized by its molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of approximately 155.18 g/mol. The synthesis typically involves cyclopropanation reactions where suitable precursors undergo various transformations under specific conditions. Common methods include:

  • Cyclopropanation using diazo compounds : This method allows for the formation of cyclopropane derivatives from alkenes.
  • Reactions with cyanogen bromide : This approach can introduce the cyano group effectively, enhancing the compound's reactivity.

Biological Activity Overview

The biological activity of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate has been studied in various contexts, particularly focusing on its enzyme inhibition properties and potential therapeutic applications.

The biological effects of this compound are primarily attributed to its functional groups:

  • Cyano Group : The cyano functionality can interact with various enzymes and receptors, potentially inhibiting their activity through competitive binding.
  • Carboxylic Acid Group : This group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

Inhibition of Enzymatic Activity

Research has indicated that derivatives of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exhibit significant inhibitory effects on certain enzymes. For example:

  • Enzyme Inhibition Studies : A study demonstrated that specific diastereomers showed varying degrees of inhibition against acetylcholinesterase (AChE), a key enzyme in neurotransmission. The most active isomer displayed an IC50 value significantly lower than that of standard inhibitors .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that ethyl 2-cyano-2-methylcyclopropane-1-carboxylate could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

When compared to other cyclopropane derivatives, ethyl 2-cyano-2-methylcyclopropane-1-carboxylate exhibits unique properties due to the presence of both cyano and carboxylic acid groups. For instance:

CompoundKey Activity
Ethyl 3-cyanocyclopropane-1-carboxylateModerate enzyme inhibition
Methyl cyclopropanecarboxylateLower antimicrobial activity
Ethyl 2-cyanocyclobutane-1-carboxylateNotable cytotoxic effects

This table highlights the distinct biological profiles that arise from structural variations within cyclopropane derivatives .

Future Directions

Ongoing research aims to explore the structure-activity relationships (SAR) associated with ethyl 2-cyano-2-methylcyclopropane-1-carboxylate. By synthesizing new derivatives and evaluating their biological activities, researchers hope to identify compounds with enhanced efficacy and reduced toxicity.

Q & A

Basic Question: What are the critical synthetic parameters for optimizing yield in the preparation of ethyl 2-cyano-2-methylcyclopropane-1-carboxylate?

Methodological Answer:
The synthesis requires precise control of reaction conditions, including:

  • Temperature : Cyclopropanation reactions often proceed optimally at low temperatures (e.g., 0–5°C) to minimize side reactions from ring strain .
  • Solvent Choice : Dry, aprotic solvents (e.g., THF or DCM) are essential to prevent hydrolysis of intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Rh(II) carboxylates) may enhance stereoselectivity, though their use must be balanced against diastereomer separation challenges .
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates like nitriles .

Advanced Question: How can researchers resolve contradictions in reported diastereomer reactivity for this compound?

Methodological Answer:
Discrepancies in reactivity studies often arise from:

  • Solvent Effects : Polar solvents stabilize transition states differently for each diastereomer, altering reaction pathways. Compare results in solvents like DMSO vs. toluene .
  • Stereoelectronic Factors : Use computational methods (DFT calculations) to model orbital interactions of the cyano and ester groups, which influence nucleophilic attack sites .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ NMR to identify whether one diastereomer forms faster (kinetic) or dominates at equilibrium (thermodynamic) .

Basic Question: What spectroscopic techniques are most effective for characterizing the cyclopropane ring and diastereomer ratio?

Methodological Answer:

  • ¹H NMR : Ring current effects in the cyclopropane ring produce distinct splitting patterns (e.g., δ 1.2–2.5 ppm for CH₂ groups). Diastereomers show non-equivalent proton environments .
  • 13C NMR : The cyano group (δ 110–120 ppm) and ester carbonyl (δ 165–175 ppm) provide diagnostic peaks. Diastereomers exhibit split signals for methyl and cyclopropane carbons .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol gradients to separate diastereomers and quantify ratios .

Advanced Question: What strategies mitigate challenges in isolating individual diastereomers for biological activity studies?

Methodological Answer:

  • Crystallization-Induced Diastereomer Resolution : Seed crystallization with a chiral additive (e.g., tartaric acid) to selectively precipitate one diastereomer .
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) to selectively hydrolyze one diastereomer’s ester group under reversible conditions .
  • Chromatographic Optimization : Use preparative SFC (supercritical fluid chromatography) with CO₂/co-solvent systems for higher resolution than HPLC .

Basic Question: How does the cyano group influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The cyano group stabilizes negative charge buildup during nucleophilic attack, directing ring-opening to the less substituted cyclopropane carbon .
  • Conjugation with Ester : Resonance between the cyano and ester groups enhances electrophilicity at the cyclopropane ring, favoring reactions with soft nucleophiles (e.g., thiols) .
  • Diastereomer-Specific Reactivity : One diastereomer may adopt a conformation where the cyano group is antiperiplanar to the breaking C–C bond, accelerating ring-opening .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced stereochemical stability?

Methodological Answer:

  • Conformational Analysis : Use molecular mechanics (MMFF94) to identify low-energy conformers of each diastereomer and predict steric clashes .
  • Transition State Modeling : Apply DFT (B3LYP/6-31G*) to compare activation barriers for epimerization pathways, guiding substituent modifications (e.g., bulkier groups to hinder rotation) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize diastereomers with optimal binding poses .

Basic Question: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Nitriles can release cyanide under metabolic conditions. Use fume hoods and monitor exposure via OSHA-approved methods (e.g., NIOSH 6010) .
  • Flammability : The ethyl ester group increases flammability. Store under nitrogen in flame-resistant cabinets .
  • Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal to degrade cyanide .

Advanced Question: How do ring-strain effects in the cyclopropane moiety impact its application in [2+1] cycloaddition reactions?

Methodological Answer:

  • Strain-Release Reactivity : The 60° bond angles in cyclopropane drive participation in strain-relieving reactions. Monitor via calorimetry (ΔH ~25–30 kcal/mol for ring-opening) .
  • Diastereoselectivity in Cycloadditions : The spatial arrangement of substituents dictates facial selectivity. Use X-ray crystallography to correlate diastereomer geometry with transition-state models .
  • Catalyst Design : Chiral Pd(0) complexes can exploit ring strain to enantioselectively form bicyclic products .

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